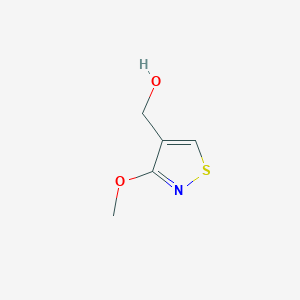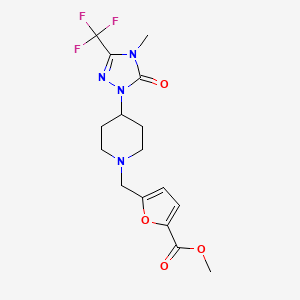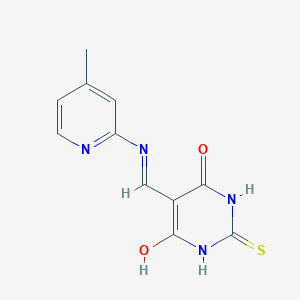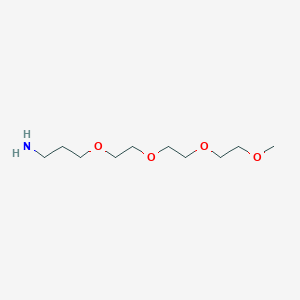
4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Regioselectivity in N-alkylation Reactions
4-Oxoquinolines, including derivatives similar to 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, have been explored for their biological and synthetic versatility, particularly in medicinal chemistry. These compounds have been linked to various pharmacological activities such as antibacterial and antiviral effects. A study by Batalha et al. (2019) used Density Functional Theory (DFT) methods to investigate the regioselective ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, offering insights into the acid/base behavior and potential reaction paths of such compounds Batalha et al., 2019.
Synthesis and Structural Analysis
The synthesis and structural analysis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, closely related to this compound, have been reported. These compounds were synthesized in a step from methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones, highlighting alternative synthetic routes and the potential for chemical modification to explore biological activities Chau et al., 1982.
Catalytic Applications and Synthesis Enhancement
Research has focused on the catalytic applications of benzamides, including structures similar to this compound, in the synthesis of complex organic molecules. For example, a cobalt-catalyzed oxidative [4+2] annulation of benzamides with dihydrofuran was developed to synthesize tetrahydrofuro[2,3-c]isoquinolinones, demonstrating the versatility of benzamide derivatives in facilitating regioselective and diastereoselective chemical reactions under mild conditions Zhang et al., 2021.
Water-soluble Analogues for Antitumor Agents
Efforts to improve the solubility and cytotoxicity of quinazolin-4-one antitumor agents have led to the synthesis of water-soluble analogues of CB30865, a compound with similar structural features to this compound. These analogues demonstrated increased water solubility and cytotoxicity compared to CB30865, providing a promising direction for the development of more effective antitumor drugs Bavetsias et al., 2002.
Corrosion Inhibition Studies
Compounds with structural similarities to this compound have been evaluated for their potential as corrosion inhibitors. Experimental studies on derivatives like 2-Methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-2-methylquinazolin-4(3H)-one showed significant inhibition efficiency on mild steel in acidic environments, highlighting their potential application in corrosion prevention Kadhim et al., 2017.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to exhibit interesting pharmaceutical and biological activities . These activities make them valuable in drug research and development .
Mode of Action
It’s worth noting that similar compounds, such as 2-oxo-1,2,3,4-tetrahydropyrimidines, have multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory action .
Biochemical Pathways
Compounds with similar structures, such as 2-oxo-1,2,3,4-tetrahydropyrimidines, are known to be key moieties present in various natural, synthetic, and semi-synthetic chemical building blocks .
Result of Action
Similar compounds, such as 2-oxo-1,2,3,4-tetrahydropyrimidines, have been reported to have multiple therapeutic and pharmacological activities .
Action Environment
It’s worth noting that the synthesis of similar compounds, such as 2-oxo-1,2,3,4-tetrahydropyrimidines, has been achieved under environmentally benign mild reaction conditions .
Propiedades
IUPAC Name |
4-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-2-4-12(5-3-11)17(21)18-14-7-8-15-13(10-14)6-9-16(20)19-15/h2-5,7-8,10H,6,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRXBRMFKGHSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone](/img/structure/B2705866.png)

![2-(4-chlorophenoxy)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2705871.png)
![Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B2705875.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2705876.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2705878.png)
![N-Methyl-N-[2-[methyl(1,3-thiazol-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2705880.png)
![N-[3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2705881.png)

![2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2705883.png)
![6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705885.png)
